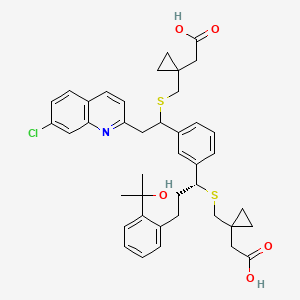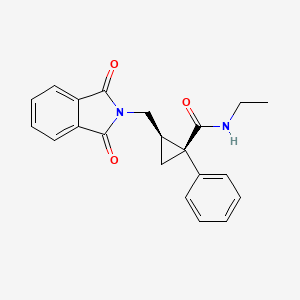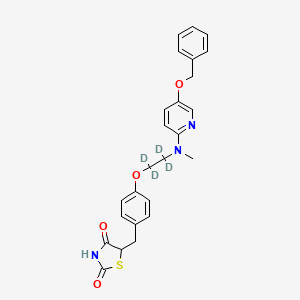
3-Methyl-2-oxovaleric Acid-d8 Sodium Salt (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-oxovaleric Acid-d8 Sodium Salt (Major) is a deuterium-labeled analogue of 3-Methyl-2-oxovaleric Acid. This compound is an α-ketomonocarboxylic acid that plays a significant role in biochemical research due to its unique properties. It is used as a tracer in metabolic studies and has applications in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxovaleric Acid-d8 Sodium Salt involves the deuteration of 3-Methyl-2-oxovaleric Acid. The process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecular structure. This is achieved through specific reaction conditions that ensure the replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated reagents and solvents to facilitate the incorporation of deuterium into the compound. The final product is then purified and characterized to confirm its structure and isotopic composition .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-oxovaleric Acid-d8 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products
The major products formed from these reactions include oxo acids, alcohol derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Methyl-2-oxovaleric Acid-d8 Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying the metabolism of branched-chain amino acids.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of stable isotope-labeled compounds for various industrial applications .
Mécanisme D'action
The mechanism of action of 3-Methyl-2-oxovaleric Acid-d8 Sodium Salt involves its role as a tracer in metabolic studies. The deuterium labeling allows for the tracking of the compound through various biochemical pathways. It interacts with specific enzymes and receptors, providing insights into metabolic processes and the effects of deuterium substitution on pharmacokinetics and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-2-oxovaleric Acid Sodium Salt
- 3-Methyl-2-oxopentanoic Acid Sodium Salt
- DL-α-Keto-β-methylvaleric Acid Sodium Salt
- Ketoisoleucine Sodium Salt
Uniqueness
3-Methyl-2-oxovaleric Acid-d8 Sodium Salt is unique due to its deuterium labeling, which provides distinct advantages in metabolic studies. The deuterium atoms enhance the stability and allow for precise tracking in biochemical pathways, making it a valuable tool in scientific research .
Propriétés
Numéro CAS |
1795037-03-4 |
|---|---|
Formule moléculaire |
C6H9NaO3 |
Poids moléculaire |
160.174 |
Nom IUPAC |
sodium;4,4,5,5,5-pentadeuterio-2-oxo-3-(trideuteriomethyl)pentanoate |
InChI |
InChI=1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i1D3,2D3,3D2; |
Clé InChI |
SMDJDLCNOXJGKC-FIRJCWQZSA-M |
SMILES |
CCC(C)C(=O)C(=O)[O-].[Na+] |
Synonymes |
2-Oxo-3-methylpentanoic Acid-d8 Sodium Salt; 3-Methyl-2-oxopentanoic Acid-d8 Sodium Salt; Sodium 3-methyl-2-oxopentanoate-d8; Sodium 3-methyl-2-oxovalerate-d8; Sodium α-Keto-β-methylvalerate-d8; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-ethoxy-4-[2-[[1-[2-[3-(2-methoxyethyl)piperidin-1-yl]phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate](/img/structure/B587326.png)
![rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine](/img/structure/B587329.png)
![2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B587331.png)

![rac-1-[2-(Cyano)phenyl]-3-O-methoxymethyl-3-piperidinol](/img/structure/B587334.png)
![rac-1-[2-(Cyano)phenyl]-3-piperidinol](/img/structure/B587335.png)
![N-[3-(1,3-Dioxan-2-yl)-1-(3-pyridinyl)propyl]-2-methyl-2-propanesulfinamide](/img/structure/B587336.png)




